N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors
A study by Gangjee et al. (2008) synthesized and evaluated compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research highlighted the synthesis of classical and nonclassical analogues with potent inhibitory activities against human TS and DHFR, indicating significant implications for cancer therapy. The most potent compound demonstrated dual inhibitory activities, suggesting a promising scaffold for further antifolate drug development Gangjee et al., 2008.
Fluorescence Binding Studies
Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. The research provides insights into the binding affinity and mechanism of these compounds with BSA, which is crucial for understanding their pharmacokinetic behaviors and potential therapeutic applications Meng et al., 2012.
Structural Analysis
Subasri et al. (2016) explored the crystal structures of related sulfanylacetamide compounds, providing valuable information on their molecular conformations and intramolecular interactions. This structural analysis aids in the understanding of the compounds' biological activities and the design of more effective therapeutic agents Subasri et al., 2016.
PET Imaging Agents
Fookes et al. (2008) focused on the synthesis and biological evaluation of fluorinated derivatives for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds have high affinity and selectivity for PBRs, offering potential tools for studying neurodegenerative disorders and assessing therapeutic interventions Fookes et al., 2008.
Anti-inflammatory Activity
Sunder et al. (2013) synthesized derivatives with anti-inflammatory activity, contributing to the development of new therapeutic agents for treating inflammatory conditions. The study highlights the synthesis process and the evaluation of the compounds' anti-inflammatory effects, showcasing the potential for further pharmaceutical applications Sunder et al., 2013.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-10-9-17(26)13-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUFPKSXAWHVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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